molecular formula C10H9NO B1282627 3-Propanoylbenzonitrile CAS No. 50916-34-2

3-Propanoylbenzonitrile

Cat. No. B1282627
CAS RN: 50916-34-2
M. Wt: 159.18 g/mol
InChI Key: RQNDMQXNIOALFA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzonitrile derivatives is a topic of interest in several papers. For example, the aminocyanation of arynes to produce aminobenzonitriles is described, which involves the cleavage of inert N-CN bonds . This method could potentially be adapted for the synthesis of 3-Propanoylbenzonitrile by modifying the functional groups involved. Additionally, the synthesis of 2-methyl-2-(3-phenoxybenzoyloxy)propionitrile is achieved through the reaction of 3-phenoxybenzoic acid chloride with acetone cyanohydrine , suggesting that similar esterification reactions might be used to synthesize 3-Propanoylbenzonitrile.

Molecular Structure Analysis

The molecular structure of benzonitrile derivatives is crucial for understanding their reactivity and properties. X-ray diffraction and theoretical calculations are used to examine the structure of amino analogs of bisbenzonitriles . Such techniques could be applied to determine the crystal structure of 3-Propanoylbenzonitrile, providing insights into its conformation and intermolecular interactions.

Chemical Reactions Analysis

The reactivity of benzonitrile derivatives is influenced by their molecular structure. For instance, intramolecular charge transfer (ICT) is observed in certain aminobenzonitrile derivatives . Although 3-Propanoylbenzonitrile does not contain an amino group, the presence of the propanoyl group could affect its electronic properties and reactivity in a similar fashion, potentially leading to interesting chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitrile derivatives are diverse. For example, the synthesis of azo-disperse dyes derived from a pyridine-carbonitrile compound demonstrates the application of benzonitrile derivatives in dye chemistry, with assessments of light and wash fastness . The properties of 3-Propanoylbenzonitrile could similarly be explored for potential applications in materials science or as an intermediate in organic synthesis.

Scientific Research Applications

Synthesis and Characterization

3-Propanoylbenzonitrile serves as a starting material for synthesizing various biologically active compounds. For instance, its derivatives are used in the synthesis of Cr(III) complexes with mixed N,N and O-donor ligands. These complexes have shown promising antimicrobial and antioxidant activities, as well as strong DNA binding properties (Govindharaju et al., 2019).

Photocatalysis and Photochemistry

The photochemistry of compounds related to 3-Propanoylbenzonitrile, like 5-chloro-2-hydroxybenzonitrile, has been studied in detail. These studies involve understanding the behavior of these compounds under various conditions, which can be crucial in designing effective photocatalytic processes (Bonnichon et al., 1999).

Environmental Applications

3-Propanoylbenzonitrile derivatives, such as bromoxynil, are used as herbicides. These compounds, especially their esters like bromoxynil octanoate, are effective in controlling broad-leafed weeds in agricultural settings. Their biotransformation under various conditions, such as in denitrifying or methanogenic environments, is a topic of environmental significance (Knight et al., 2003).

Analytical Chemistry

In the field of analytical chemistry, 3-Propanoylbenzonitrile and its derivatives play a role in enhancing the sensitivity of mass spectrometry techniques. For example, 3-nitrobenzonitrile has been used as a dopant to improve the sensitivity of sonic-spray ionization mass spectrometry, a technique valuable for analyzing complex biological mixtures (Santos et al., 2016).

Corrosion Inhibition

Aminobenzonitrile derivatives, such as 2-aminobenzonitrile and 3-aminobenzonitrile, show potential as corrosion inhibitors. These compounds have been studied for their adsorption behavior and inhibition mechanism on steel surfaces in acidic media. Understanding their molecular interactions can inform the development of more efficient corrosion inhibitors (Saha & Banerjee, 2015).

Textile Industry

In the textile industry, derivatives of 3-Propanoylbenzonitrile are used to develop new dyes. These dyes, synthesized using components like ethyl cyanoacetate, have shown promising antimicrobial activities and are applicable on polyester fabric, indicating their potential in textile manufacturing (Al-Etaibi et al., 2014).

Safety And Hazards

The safety information for 3-Propanoylbenzonitrile includes several hazard statements: H302, H312, H315, H319, H332, H335 . These codes represent specific hazards associated with the compound. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

3-propanoylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-2-10(12)9-5-3-4-8(6-9)7-11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQNDMQXNIOALFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Propanoylbenzonitrile

CAS RN

50916-34-2
Record name 3-propanoylbenzonitrile
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